Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone
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Description
“Morpholino(3-(pyridin-2-yloxy)pyrrolidin-1-yl)methanone” is a synthetic compound that has been used in various scientific experiments as a therapeutic agent. It is characterized by a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of such compounds often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is one of its most significant features, and the different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .Molecular Structure Analysis
The molecular structure of this compound is characterized by a pyrrolidine ring attached to a pyridin-2-yloxy group. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization .Scientific Research Applications
Synthesis and Structural Analysis
A study by Benaka Prasad et al. (2018) discusses the synthesis and structural exploration of a novel bioactive heterocycle, highlighting its antiproliferative activity and detailed structural characterization through various spectroscopic techniques and X-ray diffraction studies. This research demonstrates the compound's stability and potential bioactivity based on its molecular structure and intermolecular interactions (Benaka Prasad, Anandakumar, Raghu, Reddy, Urs, & Naveen, 2018).
Potential for Imaging and Diagnostic Applications
Wang et al. (2017) synthesized [11C]HG-10-102-01 as a new potential PET (Positron Emission Tomography) agent for imaging of LRRK2 enzyme in Parkinson's disease. This study underscores the utility of morpholino derivatives in developing diagnostic tools for neurodegenerative diseases, providing a pathway for the synthesis of a complex tracer with high radiochemical yield and purity (Wang, Gao, Xu, & Zheng, 2017).
Antitumor Activities
Tang and Fu (2018) focused on the synthesis and evaluation of 3-amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone for its antitumor activities. Preliminary biological tests indicated that this compound possesses significant inhibition effects on the proliferation of various cancer cell lines, suggesting its potential as a lead compound for anticancer drug development (Tang & Fu, 2018).
Antitubercular and Antifungal Activities
Syed, Alagwadi, and Alegaon (2013) synthesized and evaluated the antitubercular and antifungal activity of novel 6-(4-substituted aryl)-2-(3,5-dimethyl-1H-pyrazol-1-yl)imidazo[2,1-b][1,3,4]thiadiazole derivatives, including morpholine derivatives. Their study indicates that some of these compounds display very good antitubercular and antifungal activities, highlighting the therapeutic potential of morpholino derivatives in treating infectious diseases (Syed, Alagwadi, & Alegaon, 2013).
Properties
IUPAC Name |
morpholin-4-yl-(3-pyridin-2-yloxypyrrolidin-1-yl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(16-7-9-19-10-8-16)17-6-4-12(11-17)20-13-3-1-2-5-15-13/h1-3,5,12H,4,6-11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMXXPWCJYQPALS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)N3CCOCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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